REACTION_CXSMILES
|
[CH3:1][N:2]([C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[CH:11][CH:10]=1)[C:3](=[O:8])[C:4]([F:7])([F:6])[F:5].F[C:19](F)(F)[C:20]([O:22][C:23](=[O:28])[C:24](F)(F)F)=[O:21].[CH3:31]NC1C=CC(C(O)=O)=CC=1>C(OCC)C>[CH:23]([O:28][CH:17]([CH3:16])[CH3:9])([CH3:31])[CH3:24].[C:20]([O:22][CH2:23][CH3:24])(=[O:21])[CH3:19].[CH3:1][N:2]([C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[CH:11][CH:10]=1)[C:3](=[O:8])[C:4]([F:6])([F:5])[F:7] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(C(F)(F)F)=O)C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
43.75 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
CNC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is then stirred for 20 hours at a temperature in the region of 20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
is thereafter concentrated to dryness under reduced pressure (2.7 kPa)
|
Type
|
CUSTOM
|
Details
|
On recrystallization of the residue
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC(C)C.C(C)(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(C(F)(F)F)=O)C1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |